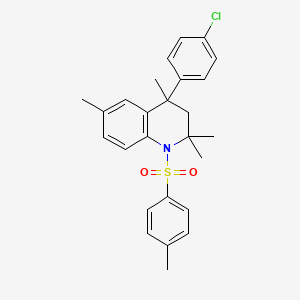
4-(4-CHLOROPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Description
4-(4-CHLOROPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a chlorophenyl group, multiple methyl groups, and a methanesulfonyl group attached to a tetrahydroquinoline core
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonyl-3H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2S/c1-18-6-13-22(14-7-18)31(29,30)28-24-15-8-19(2)16-23(24)26(5,17-25(28,3)4)20-9-11-21(27)12-10-20/h6-16H,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLQFAFTPIFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(CC2(C)C)(C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified tetrahydroquinoline compounds .
Scientific Research Applications
4-(4-CHLOROPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism by which 4-(4-CHLOROPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives with different substituents, such as:
- 4-(4-BROMOPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
- 4-(4-FLUOROPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-2,2,4,6-TETRAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


